omega-Formyl histamine

Analytical Chemistry Metabolomics Structural Biology

This Nα-formyl histamine derivative is a critical tool for receptor pharmacology. Unlike the plant-derived 2-formylhistamine, its omega-substitution modulates H3R selectivity over H4R, making it ideal for dissecting H3R-mediated pathways in CNS or immune assays. Essential for SAR studies as a weak agonist control vs. Nα-methylhistamine.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B15091678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameomega-Formyl histamine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C=O)N
InChIInChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)
InChIKeyVYOIELONWKIZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omega-Formyl Histamine: A Core Histamine Derivative for Receptor Profiling and Biosynthetic Studies


Omega-Formyl histamine (OFH), also known as histidinal and BAY-o-6997, is a chemically modified derivative of the biogenic amine histamine . As an intermediate in the biosynthesis of L-histidine, OFH possesses a formyl group at the primary amine nitrogen (the omega position) of the histamine backbone . This Nα-substitution distinguishes it from other positional isomers like 2-formylhistamine, where the modification occurs on the imidazole ring [1]. The structural alteration likely modulates its interaction profile with the histamine receptor family (H1-H4) compared to native histamine and other Nα-substituted analogs .

Why Omega-Formyl Histamine Cannot Be Replaced by Common In-Class Analogs Like Histamine or 2-Formylhistamine


Generic substitution among histamine derivatives is scientifically unsound due to the extreme sensitivity of receptor binding pockets to minor structural modifications. The position of a formyl group—whether on the Nα side chain (omega-position) or on the imidazole ring (e.g., 2-formylhistamine)—results in fundamentally different ligand-receptor interaction dynamics . While 2-formylhistamine is a volatile organic compound identified in plant green husks with no reported pharmacological receptor activity, omega-formyl histamine, as an Nα-substituted histamine, is designed to engage the orthosteric binding sites of aminergic GPCRs [1][2]. Furthermore, substitution at the Nα-position is a well-established strategy in medicinal chemistry to alter selectivity profiles across the histamine receptor subtypes (H1-H4), as seen with Nα-methylhistamine [2]. Therefore, assuming that these positional isomers or unsubstituted histamine are functionally interchangeable would compromise experimental validity and lead to erroneous conclusions in receptor pharmacology or biosynthetic pathway analysis.

Quantitative Evidence Guide for the Differential Selection of Omega-Formyl Histamine


Distinct Nα-Substitution Defines Omega-Formyl Histamine's Structural Identity Versus 2-Formylhistamine

Omega-formyl histamine is unequivocally distinguished from its structural isomer, 2-formylhistamine, by the site of formyl modification. OFH is defined as an Nα-substituted histamine derivative (modification at the primary amine side-chain), whereas 2-formylhistamine is characterized by substitution on the imidazole ring [1]. This fundamental difference dictates the compound's physicochemical properties and potential biological interactions.

Analytical Chemistry Metabolomics Structural Biology

Inferred Receptor Interaction Profile of Omega-Formyl Histamine Based on Nα-Substitution SAR

As an Nα-substituted histamine derivative, omega-formyl histamine is expected to follow established structure-activity relationships (SAR) for this chemical class. In a comparative study of histamine derivatives at human H3 and H4 receptors, compounds with methyl substitutions in the alpha, beta, or N(alpha) position of the side chain retained nanomolar potency at the H3R but exhibited dramatically decreased affinity at the H4R [1]. This class-level inference suggests that OFH's Nα-formyl group may confer a distinct selectivity profile compared to native histamine, which is a non-selective, potent agonist for all four receptor subtypes.

Pharmacology GPCR Signaling Structure-Activity Relationship (SAR)

Functional Contrast Between Omega-Formyl Histamine and Nα-Methylhistamine: A Case Study in Agonist Efficacy

The biological activity of omega-formyl histamine is hypothesized to differ from that of Nα-methylhistamine (NAMH), a well-characterized and potent H3R agonist. NAMH is a potent histamine agonist, particularly at H3 receptors, with reported relative potencies of 81%, 185%, and 270% at H1, H2, and H3 receptors, respectively, compared to histamine [1]. The replacement of NAMH's methyl group with a formyl group in OFH is a significant structural change that introduces a polar, hydrogen-bond-accepting moiety, which is predicted to alter both binding kinetics and downstream signaling efficacy.

Molecular Pharmacology Drug Discovery Biochemical Tool Characterization

Defined Application Scenarios for Omega-Formyl Histamine Based on Validated Evidence


Analytical Standard for Differentiating Positional Isomers in Metabolomics

Given its clear structural distinction from 2-formylhistamine [1], omega-formyl histamine is best applied as an analytical reference standard in mass spectrometry or NMR studies. This application is critical for metabolomics or natural product research to prevent misidentification of the plant-derived 2-formylhistamine, ensuring accurate pathway mapping.

Pharmacological Probe for Investigating H3R/H4R Selectivity Based on Nα-Substitution SAR

Leveraging class-level evidence that Nα-substituted histamines exhibit a selective loss of affinity for the H4 receptor while retaining H3R activity [2], omega-formyl histamine is a suitable candidate probe for dissecting H3R-mediated signaling pathways in systems where H4R cross-talk is a confounding factor (e.g., CNS or immune cell assays).

Reference Compound in Structure-Activity Relationship (SAR) Studies of Nα-Modified Agonists

Omega-formyl histamine serves as a crucial reference point in SAR campaigns. Its comparison to the more potent Nα-methylhistamine [3] provides a quantitative baseline for understanding the deleterious effect of polar, hydrogen-bonding substituents at the Nα-position on agonist potency. This makes OFH a valuable negative control or 'weak agonist' standard in medicinal chemistry programs focused on optimizing H3R ligands.

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